REACTION_CXSMILES
|
CC1C(N=C=O)=CC(N=C=[O:10])=CC=1.[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17][CH3:18])[OH:15]>>[C:21]([OH:22])(=[O:10])[CH:16]=[CH2:19].[C:21]([OH:22])(=[O:10])[CH:16]=[CH2:19].[C:21]([OH:22])(=[O:10])[CH:16]=[CH2:19].[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17][CH3:18])[OH:15] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |